

Technical Support Center: Enhancing Ternary Complex Formation for ATR Degradation

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Compound of Interest

Compound Name: PROTAC ATR degrader-1

Cat. No.: B12366124

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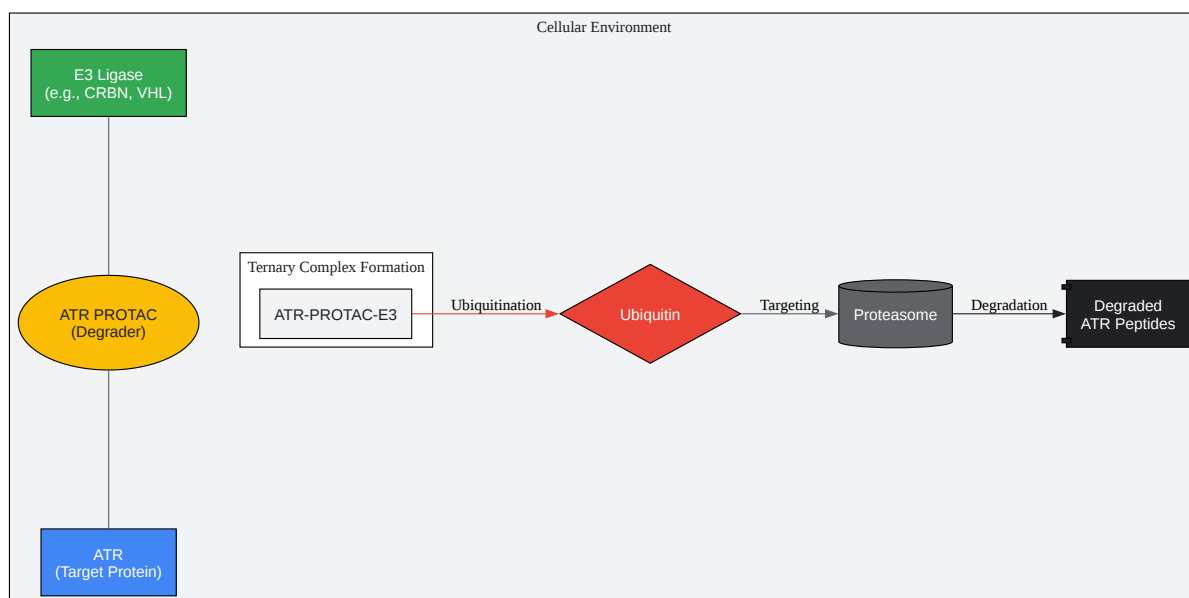
This guide provides troubleshooting advice and frequently asked questions for researchers working on the targeted degradation of Ataxia Telangiectasia and Rad3-related (ATR) protein through the formation of a ternary complex.

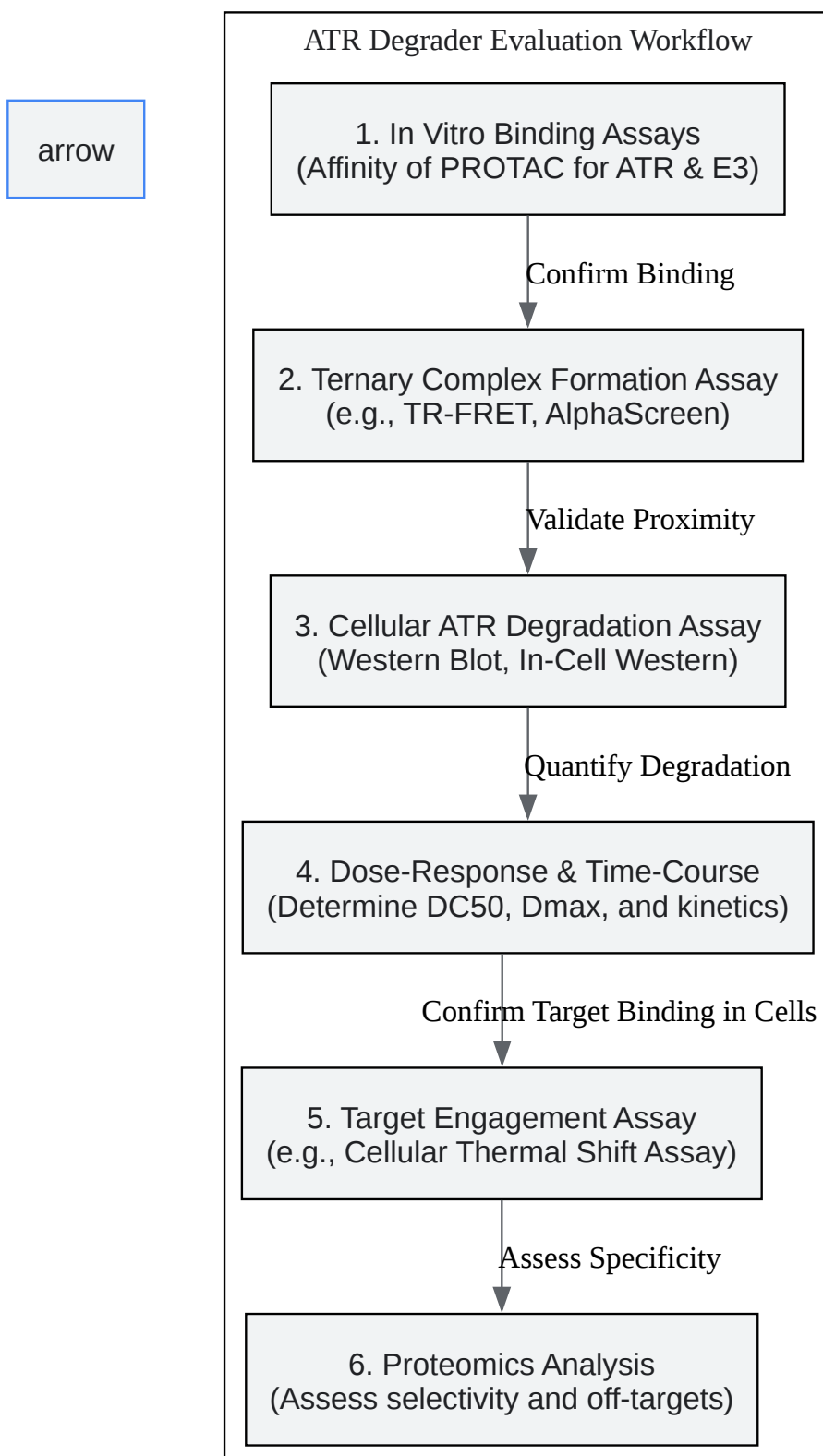
Frequently Asked Questions (FAQs)

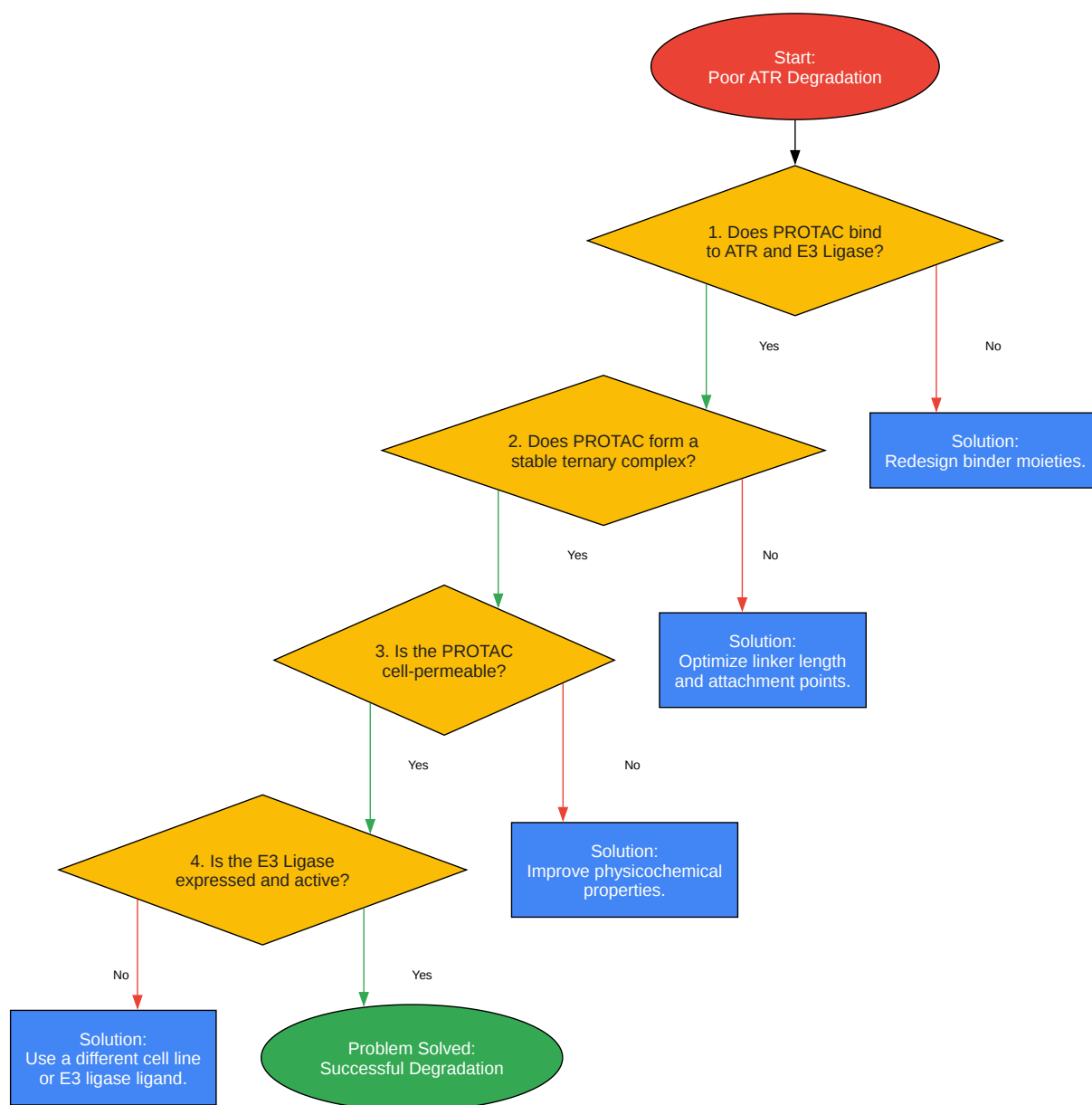
Q1: What is the general mechanism for inducing ATR degradation via a ternary complex?

A1: The most common strategy involves a heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), that simultaneously binds to ATR and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (ATR-PROTAC-E3 ligase), leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.

A representative signaling pathway for this process is illustrated below.







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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com